2-(benzo[d]oxazol-2-ylthio)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide
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Overview
Description
Benzoxazol is a heterocyclic compound with a fusion of benzene and oxazole ring. It is an aromatic organic compound . Some of its derivatives have been synthesized and evaluated for their in vitro cytotoxicity against human pancreatic adenocarcinoma and human non-small cell lung carcinoma cancer cell lines .
Synthesis Analysis
A novel class of benzo[d]oxazol-2(3H)-one derivatives has been synthesized . The structure of these synthesized compounds was elucidated by IR, 1HNMR, 13C NMR, and mass spectroscopy .Molecular Structure Analysis
The molecular structure of benzoxazol derivatives is complex and varies based on the specific derivative. For example, the molecular formula of 2-(benzo[d]oxazol-2-ylthio)-1-(p-tolyl)propan-1-one is C17H15NO2S .Chemical Reactions Analysis
Benzoxazol derivatives have been involved in various chemical reactions. For instance, a convenient and efficient method for the TFA-catalyzed synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids was reported .Physical And Chemical Properties Analysis
The physical and chemical properties of benzoxazol derivatives can vary. For instance, the molecular weight of 2-(benzo[d]oxazol-2-ylthio)-1-(p-tolyl)propan-1-one is 297.37 .Scientific Research Applications
Synthesis and Antimicrobial Activity
- A study by Turan-Zitouni et al. (2007) synthesized derivatives of 2-(benzo[d]oxazol-2-ylthio)-N-(9H-fluoren-9-yl)acetamide, demonstrating significant antimicrobial activities against various bacterial strains, including Micrococcus luteus, Bacillus cereus, and Escherichia coli, among others (Turan-Zitouni, Kaplancıklı, Özdemir, Revial, & Güven, 2007).
Antitumor and Insecticidal Applications
- Albratty et al. (2017) explored the antitumor activity of 2-cyano-N-(thiazol-2-yl) acetamide derivatives, highlighting the potential for developing new anticancer agents based on this structural framework (Albratty, El-Sharkawy, & Alam, 2017).
- Fadda et al. (2017) investigated the insecticidal assessment of novel heterocycles incorporating a thiadiazole moiety, demonstrating efficacy against the cotton leafworm, Spodoptera littoralis. This research underscores the utility of such compounds in agricultural pest management (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Antioxidant Properties
- Kadhum et al. (2011) reported on the antioxidant activity of newly synthesized coumarin derivatives, suggesting that the structural motifs found in these compounds could be effective in scavenging free radicals and may have potential applications in preventing oxidative stress-related diseases (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).
Anthelmintic Activity
- Kumar and Sahoo (2014) evaluated novel synthesized 1,2,4-triazole moiety clubbed with benzimidazole ring for anthelmintic activity against Pheretima posthumous, demonstrating the potential for developing new anthelmintic agents based on these structural frameworks (Kumar & Sahoo, 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c20-13(16-8-9-19-14(21)6-3-7-17-19)10-23-15-18-11-4-1-2-5-12(11)22-15/h1-7H,8-10H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZFLZJYJUNNAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)NCCN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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